molecular formula C6H9ClN2O2S B6258784 4-methanesulfonylpyridin-3-amine hydrochloride CAS No. 1376319-55-9

4-methanesulfonylpyridin-3-amine hydrochloride

Cat. No.: B6258784
CAS No.: 1376319-55-9
M. Wt: 208.7
InChI Key:
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Description

4-methanesulfonylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonylpyridin-3-amine hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The process begins with the coupling of 3-bromo-5-iodopyridin-2-amine with 4-methylsulfonyl-phenyl boronic acid to yield a substituted 3-bromopyridin-2-amine intermediate. This intermediate then undergoes another Suzuki coupling with various pyridinylboronic acids to produce the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of palladium catalysts and boronic acids under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonylpyridin-3-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-methanesulfonylpyridin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methanesulfonylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-methanesulfonylpyrrolidin-3-amine hydrochloride
  • 1-methanesulfonylpiperidin-4-amine hydrochloride
  • 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

4-methanesulfonylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1376319-55-9

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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